molecular formula C18H21N3O2S B2874732 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 1797957-25-5

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2874732
CAS RN: 1797957-25-5
M. Wt: 343.45
InChI Key: TXDKARNOROZMHU-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Scientific Research Applications

Synthesis and Characterization

  • Regioselectivity in Reactions: Research has delved into the regioselectivity of reactions involving polychloroethylidene-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole, leading to N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. This study contributes to understanding the orbital-controlled processes and the effect of substituents in electrophile molecules on reaction outcomes (Rozentsveig et al., 2008).
  • Novel Heterocyclic Compounds: Synthesis and characterization of novel heterocyclic compounds bearing the sulfamido moiety have been conducted, showing potential for antibacterial and antifungal activities. This research highlights the versatility of sulfonamide derivatives in synthesizing bioactive molecules (Nunna et al., 2014).

Potential Therapeutic Applications

  • Anticancer Agents: N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity against various human tumor cell lines. Certain compounds exhibited potent anticancer activity, with promising applications in cancer therapy (Żołnowska et al., 2018).

Photophysicochemical Properties

  • Nonlinear Optical Properties: Thienyl-substituted pyridinium salts, including benzenesulfonamide derivatives, have been synthesized and characterized for their second-order nonlinear optical properties. These studies contribute to the development of materials for optical applications (Li et al., 2012).

Computational Studies

  • Molecular Dynamics and QSAR Studies: Computational approaches have been applied to predict the inhibition efficiencies of sulfonamide derivatives on metal corrosion. Such studies are crucial for developing more effective corrosion inhibitors (Kaya et al., 2016).

Environmental and Industrial Applications

  • Conducting Polymers: Research into conducting polymers derived from low oxidation potential monomers based on pyrrole, including sulfonamide derivatives, opens up new possibilities for creating electrically conducting materials with stable properties (Sotzing et al., 1996).

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent or slow down these processes .

Pharmacokinetics

It’s worth noting that the compound has a low molecular weight , which is generally beneficial for bioavailability and could be an appealing lead compound for subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects against certain types of cancer.

properties

IUPAC Name

2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-14-6-7-17(15(2)13-14)24(22,23)20-10-4-11-21-12-8-16-5-3-9-19-18(16)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKARNOROZMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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